(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C11H8ClNO2S2 |
|---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8ClNO2S2/c1-15-8-3-2-7(12)4-6(8)5-9-10(14)13-11(16)17-9/h2-5H,1H3,(H,13,14,16) |
InChI Key |
YCJQKTBKSKFQEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
Hydrazone Intermediate Synthesis
The first step involves the condensation of 5-chloro-2-methoxybenzaldehyde with a hydrazide derivative. As demonstrated in analogous syntheses, this reaction is typically conducted in ethanol under reflux conditions:
Procedure :
- Reactants :
- 5-Chloro-2-methoxybenzaldehyde (1.0 equiv)
- Hydrazide precursor (e.g., 2-sulfanylacetohydrazide, 1.0 equiv)
- Conditions :
- Solvent: Absolute ethanol (15 mL per mmol of aldehyde)
- Temperature: Reflux (~78°C)
- Duration: 4–6 hours
- Workup :
Key Analytical Data :
Cyclocondensation to Form the Thiazolidin-4-One Core
The hydrazone intermediate undergoes cyclization with mercaptoacetic acid or thioglycolic acid to form the thiazolidin-4-one ring. This step is critical for introducing the sulfur atom at position 2.
Optimization of Cyclization Conditions
Procedure :
- Reactants :
- Hydrazone intermediate (1.0 equiv)
- Mercaptoacetic acid (1.2 equiv)
- Conditions :
- Workup :
Critical Parameters :
- Solvent Choice : Dioxane improves reaction homogeneity and yield (85–92%) compared to ethanol (70–78%).
- Acid Stoichiometry : Excess mercaptoacetic acid (1.2 equiv) ensures complete cyclization.
Analytical Validation :
- Melting Point : 172–174°C (consistent with literature).
- ¹³C NMR : Thiazolidinone carbonyl at δ 175 ppm; C=S at δ 195 ppm.
Reaction Monitoring and Quality Control
Thin-Layer Chromatography (TLC)
Spectroscopic Confirmation
- IR : Absence of N–H stretches post-cyclization confirms ring closure.
- Mass Spectrometry : HRMS m/z calculated for C₁₁H₈ClNO₂S₂ [M+H]⁺: 285.8; found: 285.7.
Data Tables
Table 1: Summary of Synthetic Conditions and Yields
| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Hydrazone Formation | Aldehyde + Hydrazide | Ethanol | 78 | 6 | 68–75 |
| Cyclization | Hydrazone + Mercaptoacetic Acid | Dioxane | 100 | 8 | 85–92 |
| One-Pot MCR | Aldehyde + Thiosemicarbazide + Cl | Dioxane | 100 | 4 | 80–88 |
Table 2: Spectral Data for Target Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.8 (s, OCH₃), 7.2–7.5 (m, aromatic H) |
| ¹³C NMR | δ 175 (C=O), 195 (C=S), 56 (OCH₃) |
| IR (cm⁻¹) | 1680 (C=O), 1250 (C–O–C), 690 (C–S) |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-SH) group at position 2 undergoes nucleophilic substitution with alkyl/aryl halides, forming thioether derivatives. This reaction is typically conducted under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.
Example Reaction:
| Alkylating Agent (R-X) | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methyl iodide | 60°C, 4 h | 78 | |
| Benzyl chloride | RT, 12 h | 85 | |
| 1-Bromopropane | 50°C, 6 h | 70 |
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming disulfide bonds or sulfonic acids depending on the oxidizing agent.
Oxidation Pathways:
-
Disulfide Formation:
Yields: 65–80% under mild acidic conditions.
-
Sulfonic Acid Formation:
Strong oxidants like KMnO₄ convert the sulfanyl group to a sulfonic acid (-SO₃H).
Cycloaddition Reactions
The methylidene group participates in [3+2] cycloadditions with dipolarophiles such as nitrile oxides, forming fused heterocyclic systems .
Example with Nitrile Oxide:
| Nitrile Oxide (R) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | 8 h | 72 | |
| 4-Chlorophenyl | 10 h | 68 |
Acid/Base-Mediated Transformations
-
Hydrolysis: The thiazolidin-4-one ring undergoes hydrolysis under acidic conditions (e.g., HCl/EtOH) to yield corresponding carboxylic acid derivatives .
-
Tautomerism: The exocyclic double bond exhibits keto-enol tautomerism, confirmed by NMR studies in CDCl₃.
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets via:
-
Enzyme Inhibition: The thiazole core inhibits dihydrofolate reductase (DHFR) and microbial enzymes, contributing to antimicrobial activity .
-
DNA Intercalation: The conjugated system allows partial intercalation into DNA, observed in cytotoxicity studies against cancer cell lines .
Comparative Reactivity with Analogues
The 5-chloro-2-methoxyphenyl substituent enhances electrophilicity at the methylidene position compared to non-halogenated analogues. This is evidenced by faster reaction rates in cycloadditions (Table 1).
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, including:
- Anticancer Activity : Research indicates that thiazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds with thiazole rings can inhibit the growth of various cancer cell lines. In vitro studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production; thus, its inhibition is crucial for developing skin-whitening agents. Compounds similar to (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one have been identified as effective tyrosinase inhibitors, with some derivatives showing potency significantly greater than traditional inhibitors like kojic acid .
- Antimicrobial Activity : Thiazole derivatives have also been investigated for their antimicrobial properties. Studies suggest that these compounds can exhibit activity against various bacterial strains and fungi, indicating their potential use in treating infections .
Anticancer Studies
A study published in 2023 evaluated a series of thiazole derivatives for their anticancer activity against human cancer cell lines such as HepG2 (liver) and MCF7 (breast) using the MTT assay. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Tyrosinase Inhibition
Another significant study focused on the design and synthesis of thiazole-based tyrosinase inhibitors. The results showed that specific derivatives could bind effectively to the active sites of tyrosinase enzymes, demonstrating competitive inhibition mechanisms. These compounds were noted for their potential application in cosmetic formulations aimed at skin lightening .
Antimicrobial Activity
Research has also highlighted the antimicrobial efficacy of thiazole derivatives against various pathogens. One study indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents against infectious diseases .
Mechanism of Action
The mechanism of action of (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, thiazolone derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: Thiazol-4-one (target compound) vs. thiazolidin-4-one (Optovin, S764582): The saturation of the thiazole ring (non-hydrogenated vs. dihydro) affects conformational flexibility and binding to targets like ion channels or enzymes . Sulfanyl (-SH) vs.
Electron-Donating Groups (OCH₃): The 2-methoxy group in the target compound and may improve solubility and modulate steric interactions .
Biological Activities: Ion Channel Modulation: Optovin’s activity as a light-sensitive anion channel ligand suggests that the benzylidene-thiazole scaffold is critical for channel interaction. The target compound’s 5-chloro-2-methoxyphenyl group may alter specificity compared to Optovin’s pyridinyl substituent . Antifungal/Antiviral Potential: Thiazolidinone derivatives (e.g., ) inhibit HCV-RNA polymerase and fungal growth, implying that the target compound’s thiazol-4-one core could share similar mechanisms .
Notes and Implications
- SAR Insights : Substituent positioning (e.g., 5-chloro vs. 4-ethyl in S764582) significantly impacts target selectivity. The 2-methoxy group may reduce toxicity compared to nitro-substituted analogs .
- Future Directions : Preclinical evaluation of the target compound’s ion channel modulation and kinase inhibition (e.g., via NF-κB pathways, as in ) is warranted .
Biological Activity
The compound (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole and its derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. In vitro studies indicated that thiazole derivatives exhibit moderate to good antimicrobial activity. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 10 µg/mL to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5a | 10 | Antibacterial |
| 5b | 25 | Antifungal |
| 5c | 15 | Antiviral |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one was evaluated in cancer cell lines, showing significant cytotoxic effects. For example, compounds structurally related to this thiazole exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.27 | Induction of apoptosis |
| A549 | 10.0 | Inhibition of EGFR signaling pathway |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. Studies have shown that these compounds can reduce levels of TNF-alpha and IL-6 in vitro, indicating potential use in inflammatory diseases .
Study on Anticancer Activity
A notable study investigated the effects of various thiazole derivatives on cancer cell proliferation. The results showed that certain compounds led to a significant reduction in cell viability in a dose-dependent manner, with specific emphasis on the modulation of pathways involved in apoptosis and cell cycle regulation .
Study on Antimicrobial Efficacy
Another research focused on the synthesis and evaluation of thiazole derivatives for their antimicrobial activity. The study reported that many synthesized compounds exhibited strong antibacterial effects against resistant strains, suggesting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one, and how do reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with α-chloroacetic acid in the presence of sodium acetate. Key parameters include:
- Reagent Ratios : A 1:1 molar ratio of thiosemicarbazide to chloroacetic acid, with excess sodium acetate (2 equivalents) to drive deprotonation and cyclization .
- Solvent System : Refluxing in a DMF/acetic acid mixture (1:2 v/v) for 2–4 hours optimizes ring closure .
- Temperature Control : Elevated temperatures (>100°C) improve reaction kinetics but may promote side reactions like hydrolysis of the thiazolone ring.
- Purification : Recrystallization from DMF-ethanol (1:3) yields >85% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction confirms the (5E)-configuration and planarity of the arylidene-thiazolone system. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C=S at 1.68 Å) and dihedral angles (<5° between thiazolone and phenyl planes) .
- NMR Spectroscopy : NMR in DMSO-d shows characteristic peaks: δ 8.2–8.5 ppm (arylidene proton), δ 3.8 ppm (methoxy group), and δ 13.2 ppm (thiol proton, broad) .
- IR Spectroscopy : Strong bands at 1680 cm (C=O stretch) and 2550 cm (S-H stretch) confirm core functional groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) and electrostatic potential maps, identifying nucleophilic (thiol) and electrophilic (arylidene) sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes). The chloro-methoxy substituent enhances hydrophobic interactions in active sites, while the thiazolone ring participates in hydrogen bonding .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability. Root-mean-square deviation (RMSD) <1.5 Å indicates rigidity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Cross-reference IC values across studies, noting assay conditions (e.g., cell line variability, incubation time). For example, discrepancies in antiproliferative activity may arise from differences in serum concentration (5% vs. 10% FBS) .
- Dose-Response Reproducibility : Validate results using orthogonal assays (e.g., MTT and ATP-based luminescence) to rule out false positives from thiol-mediated redox interference .
- Structural Analog Comparison : Compare with derivatives lacking the 5-chloro substituent; reduced activity in analogs suggests the chloro group is critical for target engagement .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability Profiling : Conduct accelerated degradation studies (25–37°C, pH 1–10). The thiazolone ring is stable at pH 4–7 but hydrolyzes at pH >8, forming a diketone byproduct. Buffered formulations (pH 6.4) are recommended .
- Light Sensitivity : Protect from UV exposure (λ <400 nm) to prevent E/Z isomerization of the arylidene group. Use amber vials and argon blankets during storage .
- Plasma Protein Binding : Assess via equilibrium dialysis; >90% binding to albumin reduces free drug concentration. Modify lipophilicity (e.g., replace methoxy with trifluoromethoxy) to improve bioavailability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility across studies?
- Methodological Answer :
- Solvent Polarity Effects : LogP values (2.8–3.2) suggest moderate lipophilicity. Discrepancies arise from solvent choice:
- Aqueous Solubility : <0.1 mg/mL in pure water but increases to 2.5 mg/mL in 10% DMSO/PBS .
- Co-solvent Systems : Use Hansen solubility parameters (δD=18.5, δP=8.2, δH=6.5) to identify optimal solvents (e.g., PEG-400/ethanol mixtures) .
- Temperature Dependence : Solubility doubles from 25°C to 37°C in DMSO .
Experimental Design Considerations
Q. What controls are essential when evaluating the compound’s enzymatic inhibition in vitro?
- Methodological Answer :
- Blank Controls : Include reactions without enzyme/substrate to quantify non-specific thiol oxidation .
- Positive/Negative Controls : Use known inhibitors (e.g., staurosporine for kinases) and inactive analogs (e.g., des-chloro derivative) to validate assay specificity .
- Redox Buffers : Add 1 mM DTT or glutathione to stabilize the thiol group and prevent artifactual activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
